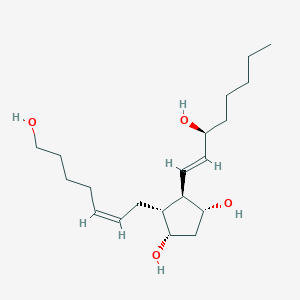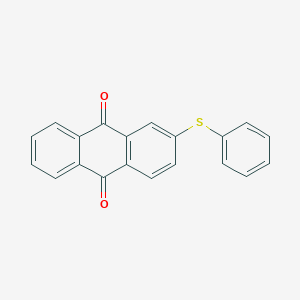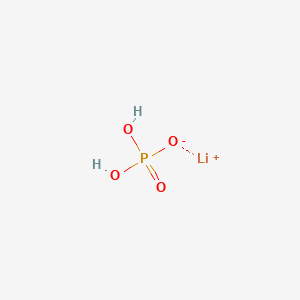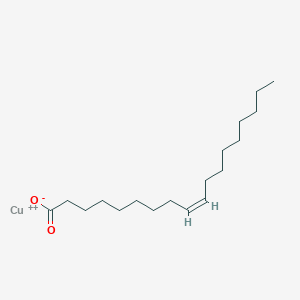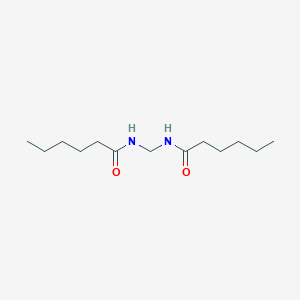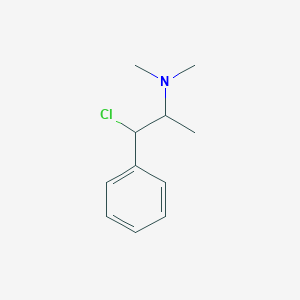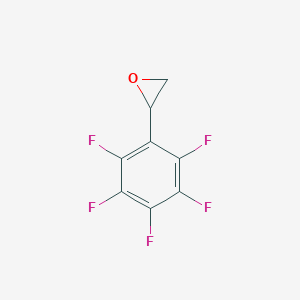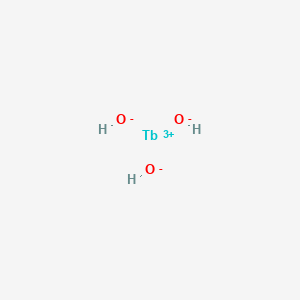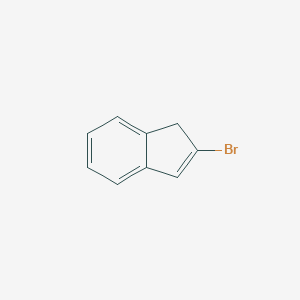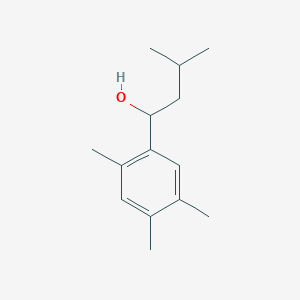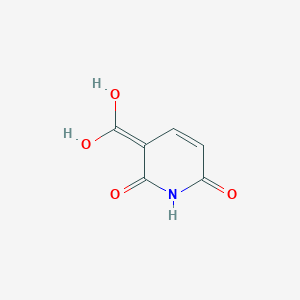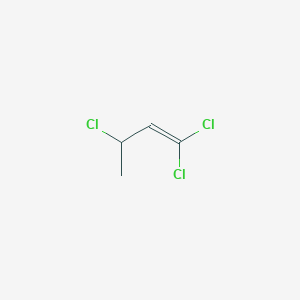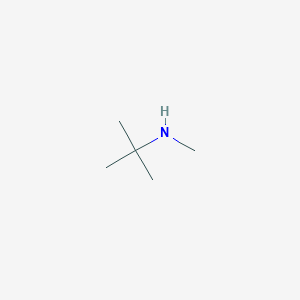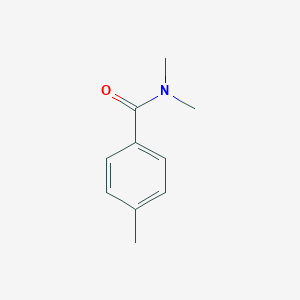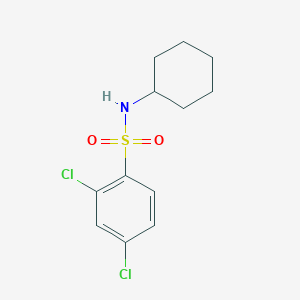
2,4-dichloro-N-cyclohexylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-cyclohexylbenzenesulfonamide (DCBS) is a synthetic compound that belongs to the family of sulfonamides. It is a white crystalline powder with a molecular weight of 347.80 g/mol. DCBS has been widely used in the pharmaceutical industry due to its potent antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-cyclohexylbenzenesulfonamide is not fully understood. However, it is believed to inhibit the biosynthesis of folic acid, which is essential for the growth and replication of microorganisms. 2,4-dichloro-N-cyclohexylbenzenesulfonamide acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid.
Efectos Bioquímicos Y Fisiológicos
2,4-dichloro-N-cyclohexylbenzenesulfonamide has been shown to have a low toxicity profile in animal studies. It is rapidly absorbed and eliminated from the body, with a half-life of approximately 3 hours. 2,4-dichloro-N-cyclohexylbenzenesulfonamide has been reported to have a mild irritant effect on the skin and eyes. It has also been shown to have a slight effect on liver enzymes in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N-cyclohexylbenzenesulfonamide is a potent antibacterial and antifungal agent that can be used in a variety of laboratory experiments. It has a high solubility in water and other polar solvents, making it easy to dissolve in various media. However, 2,4-dichloro-N-cyclohexylbenzenesulfonamide has a limited spectrum of activity and may not be effective against all microorganisms. Additionally, the use of 2,4-dichloro-N-cyclohexylbenzenesulfonamide may lead to the development of resistance in microorganisms.
Direcciones Futuras
There are several future directions for the research of 2,4-dichloro-N-cyclohexylbenzenesulfonamide. One area of interest is the development of new derivatives with enhanced antibacterial and antifungal activities. Another area of interest is the investigation of the mechanism of action of 2,4-dichloro-N-cyclohexylbenzenesulfonamide at the molecular level. Furthermore, the potential use of 2,4-dichloro-N-cyclohexylbenzenesulfonamide as a therapeutic agent for various diseases, such as cancer and inflammation, should be explored.
Conclusion:
In conclusion, 2,4-dichloro-N-cyclohexylbenzenesulfonamide is a synthetic compound with potent antibacterial and antifungal properties. It has been extensively studied for its biological activities and has shown promising results in laboratory experiments. 2,4-dichloro-N-cyclohexylbenzenesulfonamide is a valuable tool for researchers in the pharmaceutical industry and has several potential future applications. However, further research is needed to fully understand the mechanism of action and potential therapeutic uses of 2,4-dichloro-N-cyclohexylbenzenesulfonamide.
Métodos De Síntesis
2,4-dichloro-N-cyclohexylbenzenesulfonamide can be synthesized by reacting 2,4-dichlorobenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction yields 2,4-dichloro-N-cyclohexylbenzenesulfonamide as a white crystalline solid with a high yield. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-cyclohexylbenzenesulfonamide has been extensively studied for its biological activities. It has been reported to exhibit potent antibacterial and antifungal activities against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. 2,4-dichloro-N-cyclohexylbenzenesulfonamide has also been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
Propiedades
Número CAS |
873578-23-5 |
|---|---|
Nombre del producto |
2,4-dichloro-N-cyclohexylbenzenesulfonamide |
Fórmula molecular |
C12H15Cl2NO2S |
Peso molecular |
308.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-9-6-7-12(11(14)8-9)18(16,17)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 |
Clave InChI |
RCFPDFNJCVRGPX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1CCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



